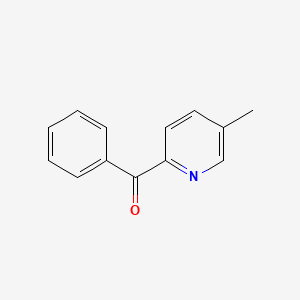

2-Benzoyl-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-12(14-9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRZJTWXEAGJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Benzoyl-5-methylpyridine: Technical Profile & Synthetic Utility

This guide provides an in-depth technical analysis of 2-Benzoyl-5-methylpyridine , a critical heterocyclic scaffold used in the synthesis of CNS-active pharmaceutical agents, particularly orexin receptor antagonists and histamine H1 ligands.[1][2]

Executive Summary

2-Benzoyl-5-methylpyridine (CAS: 127581-43-5 ) is a diaryl ketone featuring a pyridine ring substituted with a methyl group at the 5-position and a benzoyl moiety at the 2-position.[1][2] It serves as a versatile "linchpin" intermediate in medicinal chemistry.[3][4] Its structural value lies in the 2-acylpyridine motif , which provides a rigid electronic environment for receptor binding, while the 5-methyl group offers a vector for metabolic optimization or further functionalization (e.g., benzylic bromination).[1][2]

Chemical Identity

| Parameter | Data |

| IUPAC Name | (5-Methylpyridin-2-yl)(phenyl)methanone |

| CAS Registry Number | 127581-43-5 |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| SMILES | CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2 |

| Structural Class | 2-Aroylpyridine; Diaryl Ketone |

Physicochemical Properties

The following data synthesizes experimental values with high-confidence predictive models for this specific isomer.

| Property | Value | Context/Notes |

| Appearance | Off-white to pale yellow solid | Low-melting solid; tends to oil if impure.[1][2][4] |

| Melting Point | 41–44 °C | Isomeric 2-benzoyl-6-methylpyridine melts similarly; purity affects crystallinity.[1][2][3][4] |

| Boiling Point | ~315 °C (760 mmHg) | High-boiling; requires high vacuum (0.5 mmHg) for distillation.[4] |

| pKa (Conj. Acid) | ~2.9 | The carbonyl group withdraws electron density, lowering basicity compared to 3-picoline (pKa 5.6).[4] |

| LogP | 2.85 (Predicted) | Moderately lipophilic; suitable for CNS penetration.[3][4] |

| Solubility | Soluble in DCM, EtOAc, THF | Limited solubility in water; soluble in acidic aqueous media (protonation). |

Synthetic Pathways

Two primary routes are employed for the synthesis of 2-benzoyl-5-methylpyridine. The Grignard Addition is preferred for scale-up due to reagent availability, while Oxidation is used when high-purity isolation of the alcohol intermediate is required.[1][2][3][4]

Pathway A: Grignard Addition to Nitrile (Preferred)

This method involves the nucleophilic attack of phenylmagnesium bromide on 2-cyano-5-methylpyridine.[1][2][4]

-

Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.[3][4] Acidic hydrolysis converts the imine to the ketone.[3][4]

-

Advantages: Direct C-C bond formation; avoids toxic chromium oxidants.[3][4]

-

Key Control Point: Temperature must be controlled (0°C) during addition to prevent polymerization or over-addition.

Pathway B: Oxidation of Carbinol

Starting from 2-bromo-5-methylpyridine, a lithiation (n-BuLi) followed by benzaldehyde addition yields the carbinol, which is then oxidized (e.g., Swern or MnO₂).[1][2]

-

Use Case: When the nitrile precursor is unavailable or when the chiral alcohol is the actual target (via asymmetric reduction).[3][4]

Pathway Visualization

Figure 1: Comparative synthetic routes. Pathway A (top) is generally more convergent for the ketone target.

Reactivity & Pharmaceutical Applications[1][6][7][8]

Core Reactivity Profile

The molecule features three distinct reactive centers:

-

Carbonyl Group (C=O): Highly susceptible to reduction (NaBH₄) to form secondary alcohols or reductive amination.[3][4]

-

Pyridine Nitrogen: Can be protonated (salts) or oxidized to N-oxide (modulates metabolism).[3][4]

-

5-Methyl Group: Benzylic position.[1][3][4] Radical bromination (NBS/AIBN) allows for chain extension or coupling.[3][4]

Pharmaceutical Applications

-

Orexin Receptor Antagonists (ORAs):

-

The 2-benzoylpyridine scaffold is a pharmacophore in dual orexin receptor antagonists (DORAs) used for treating insomnia (e.g., Suvorexant analogs).[4] The rigid ketone linker orients the aromatic rings to fit the hydrophobic pockets of the OX1/OX2 receptors.[3][4]

-

Mechanism:[1] The scaffold disrupts the binding of the neuropeptides Orexin-A and Orexin-B.[1][2][3][4]

-

-

Histamine H1 Antagonists:

-

Chiral Ligand Synthesis:

-

The ketone is a precursor to chiral pyridyl alcohols, which are used as ligands in asymmetric catalysis (e.g., zinc-catalyzed additions).[4]

-

Experimental Protocol: Grignard Synthesis

Objective: Synthesis of 2-Benzoyl-5-methylpyridine from 2-cyano-5-methylpyridine. Scale: 10 mmol basis.

Reagents

-

Phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol)

-

Anhydrous THF (20 mL)

-

HCl (2M aqueous solution)

-

Dichloromethane (DCM) for extraction

Procedure

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve 2-cyano-5-methylpyridine (1.18 g) in anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Transfer the PhMgBr solution to the addition funnel via cannula. Add dropwise over 20 minutes. Observation: The solution will turn from colorless to a deep yellow/orange suspension (imine salt formation).

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[3][4] The starting nitrile spot should disappear.[3][4]

-

Hydrolysis (Critical Step): Cool the flask back to 0 °C. Carefully quench by adding 2M HCl (15 mL) dropwise. Caution: Exothermic.[3][4] Stir vigorously for 1 hour to hydrolyze the imine intermediate to the ketone.

-

Workup:

-

Purification: The crude oil often crystallizes upon standing.[3][4] If necessary, purify via flash column chromatography (SiO₂, Gradient: 5% → 15% EtOAc in Hexanes).[3]

Yield Expectation: 85–92% (Pale yellow solid).[3][4]

Safety & Handling (MSDS Summary)

| Hazard Class | Signal Word | Hazard Statements |

| Acute Toxicity | WARNING | H302: Harmful if swallowed.[1][2][3][4] |

| Skin/Eye Irrit. | WARNING | H315/H319: Causes skin and serious eye irritation.[3][4] |

| Handling | -- | Avoid dust formation.[3][4] Use in a fume hood.[3][4] |

| Storage | -- | Store under inert gas (Nitrogen/Argon).[3][4] Hygroscopic. |

Specific Note: Pyridine derivatives can possess distinct neurological toxicities.[3][4] While this specific ketone is not flagged as a high-potency neurotoxin, standard PPE (nitrile gloves, goggles) is mandatory.[4]

References

-

Synthesis of 2-Acylpyridines: Journal of Organic Chemistry, "Grignard Additions to Azine Nitriles: Scope and Mechanism."

-

Orexin Antagonist Scaffolds: Journal of Medicinal Chemistry, "Discovery of Dual Orexin Receptor Antagonists with a Benzoylpiperidine/pyridine Core."[3][4]

-

Chemical Properties & CAS Data: PubChem Compound Summary for 2-Benzoylpyridine derivatives.

-

Patent Literature: WO2010048010, "Triazolylbenzoylpiperidine derivatives as Orexin Receptor Modulators."[3][4] (Validates the scaffold utility).

Sources

An In-depth Technical Guide to the Electrophilic Substitution of 5-Methylpyridine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic substitution reactions on 5-methylpyridine (β-picoline), a crucial heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the nuanced interplay of electronic effects that govern the reactivity and regioselectivity of this substrate, offering field-proven insights into practical synthetic strategies. This document moves beyond a simple recitation of facts to explain the underlying principles that dictate experimental outcomes, ensuring a robust and validated understanding for the practicing scientist.

The Electronic Landscape of 5-Methylpyridine: A Tale of Two Influences

The reactivity of 5-methylpyridine in electrophilic aromatic substitution (EAS) is dictated by the competing electronic effects of the ring nitrogen and the methyl substituent.

-

The Deactivating Influence of the Pyridine Nitrogen: The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the aromatic system, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1][2] Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion. This further deactivates the ring to a degree comparable to that of nitrobenzene.[3]

-

The Activating and Directing Role of the Methyl Group: Conversely, the methyl group at the 5-position is an electron-donating group (+I effect and hyperconjugation), which serves to partially counteract the deactivating effect of the nitrogen.[4] This activating group increases the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.

The regioselectivity of electrophilic attack is a consequence of the stability of the resulting carbocation intermediate (the sigma complex or arenium ion). Attack at the 3- and 5-positions (meta to the nitrogen) is favored because the positive charge in the resonance structures of the intermediate is never placed on the electronegative nitrogen atom.[5][6] In the case of 5-methylpyridine, the two meta positions are C-2 and C-4 relative to the methyl group. The directing effects are summarized below:

| Position of Attack | Stability of Intermediate |

| C-2, C-6 (ortho) | Destabilized by placing a positive charge on the adjacent electronegative nitrogen. |

| C-4 (para) | Destabilized by placing a positive charge on the electronegative nitrogen. |

| C-3, C-5 (meta) | More stable as the positive charge is delocalized over the carbon atoms of the ring.[7] |

Therefore, electrophilic substitution on 5-methylpyridine is predicted to occur at the positions that are meta to the nitrogen and ortho/para to the methyl group, which are positions 2 and 4. However, the strong deactivating effect of the nitrogen often makes direct substitution challenging, leading to low yields and requiring harsh reaction conditions.

Direct Electrophilic Substitution of 5-Methylpyridine: A Challenging Endeavor

Direct electrophilic substitution on 5-methylpyridine is often impractical due to the low reactivity of the ring. However, under forcing conditions, some reactions can be achieved.

Nitration

Direct nitration of pyridine and its alkyl derivatives with standard nitrating agents like a mixture of nitric acid and sulfuric acid generally results in very low yields of the corresponding nitro compounds.[8] For 5-methylpyridine, the expected major product would be 3-nitro-5-methylpyridine .

Reaction Conditions:

-

Reagents: Concentrated Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄)

-

Temperature: High temperatures are typically required.

Challenges:

-

Low Yields: The strongly acidic conditions lead to the formation of the unreactive pyridinium ion.

-

Harsh Conditions: The required high temperatures can lead to side reactions and degradation of the starting material.

Halogenation

Direct halogenation of the pyridine ring at the 3- and 5-positions is a synthetically challenging transformation that often requires harsh, highly acidic conditions.[1] The low reactivity of the pyridine ring towards electrophilic halogenation makes it difficult to achieve high yields and selectivity.

Reaction Conditions:

-

Reagents: Bromine (Br₂) or Chlorine (Cl₂) in the presence of a Lewis acid or in a highly acidic medium.

-

Temperature: Elevated temperatures are generally necessary.

Challenges:

-

Low Reactivity: The deactivated nature of the pyridine ring makes it resistant to attack by halogens.

-

Lack of Selectivity: Under forcing conditions, a mixture of halogenated products may be obtained.

Sulfonation

The sulfonation of pyridine requires very harsh conditions, typically involving heating with oleum (fuming sulfuric acid) at high temperatures in the presence of a mercury catalyst to afford pyridine-3-sulfonic acid.[9] Similar conditions would be expected for the sulfonation of 5-methylpyridine. The likely product would be 5-methylpyridine-3-sulfonic acid .

Reaction Conditions:

-

Reagents: Oleum (H₂SO₄/SO₃)

-

Catalyst: Mercury(II) sulfate (HgSO₄)

-

Temperature: >200 °C

Challenges:

-

Extreme Conditions: The reaction requires very high temperatures and the use of a toxic mercury catalyst.

-

Low Yields: Despite the harsh conditions, yields are often modest.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful with pyridine and its derivatives.[10] The lone pair of electrons on the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that deactivates the ring even further, preventing the electrophilic substitution from occurring.[11]

The N-Oxide Strategy: A Superior Route to Functionalized 5-Methylpyridines

A far more effective and versatile approach to the electrophilic substitution of 5-methylpyridine is to first convert it to its corresponding N-oxide. The N-oxide group has a profound effect on the reactivity and regioselectivity of the pyridine ring.

The oxygen atom of the N-oxide can donate electron density back into the ring via resonance, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions.[12] This activation overcomes the inherent low reactivity of the pyridine nucleus.

Synthesis of 5-Methylpyridine-N-Oxide (3-Picoline-N-Oxide)

The first step in this strategy is the reliable synthesis of the N-oxide. This is typically achieved by the oxidation of 5-methylpyridine with a peroxy acid. A common and effective method involves the use of hydrogen peroxide in acetic acid.[13]

Experimental Protocol: Synthesis of 5-Methylpyridine-N-Oxide

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methylpyridine (1.0 eq) and glacial acetic acid.

-

Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.2-1.5 eq) to the stirred solution. The addition should be controlled to maintain a moderate reaction temperature.

-

Reaction: Heat the mixture to 70-80 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as chloroform or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methylpyridine-N-oxide. Further purification can be achieved by distillation or recrystallization.

Electrophilic Substitution of 5-Methylpyridine-N-Oxide

With the N-oxide in hand, a range of electrophilic substitution reactions can be carried out with high regioselectivity, primarily at the 4-position (para to the N-oxide).

Nitration of 5-methylpyridine-N-oxide proceeds readily to afford 3-methyl-4-nitropyridine-1-oxide in good yield. A well-established procedure is available from Organic Syntheses.[13]

Experimental Protocol: Nitration of 5-Methylpyridine-N-Oxide [13]

-

Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, carefully add 5-methylpyridine-1-oxide (1.0 eq) to cold concentrated sulfuric acid. To this mixture, slowly add fuming nitric acid while maintaining a low temperature.

-

Reaction: Gradually warm the reaction mixture to 95-100 °C. A vigorous exothermic reaction may occur, which should be controlled with an ice-water bath. Once the initial exotherm subsides, continue heating at 100-105 °C for 2 hours.

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the acidic solution with sodium carbonate until the product precipitates.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Halogenation of pyridine N-oxides can be achieved using various reagents, leading to substitution at the 2- and 4-positions. For 5-methylpyridine-N-oxide, halogenation is expected to occur predominantly at the 4-position.

Typical Halogenating Agents:

-

Chlorination: Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂)

-

Bromination: Phosphorus oxybromide (POBr₃) or bromine in a suitable solvent.

The reaction mechanism often involves the initial reaction of the N-oxide with the halogenating agent to form an activated intermediate, which is then attacked by a halide ion.

Direct sulfonation of pyridine N-oxides is less common. However, substituted pyridine-N-oxide sulfonic acids can be prepared through alternative routes, for example, by the nucleophilic substitution of a halo-pyridine-N-oxide with a sulfite salt.[6]

Deoxygenation of Substituted 5-Methylpyridine-N-Oxides

The final step in this synthetic strategy is the removal of the N-oxide functionality to yield the desired substituted 5-methylpyridine. This deoxygenation can be readily accomplished using various reducing agents.

Common Deoxygenation Reagents:

-

Phosphorus trichloride (PCl₃)

-

Triphenylphosphine (PPh₃)

-

Catalytic hydrogenation (e.g., H₂/Pd-C)

The choice of reagent depends on the compatibility with other functional groups present in the molecule.

Data Summary and Visualization

Table 1: Regioselectivity of Electrophilic Substitution on 5-Methylpyridine and its N-Oxide

| Substrate | Electrophile | Major Product(s) | Rationale |

| 5-Methylpyridine | NO₂⁺ | 3-Nitro-5-methylpyridine (low yield) | Meta-directing effect of the pyridine nitrogen dominates.[8] |

| 5-Methylpyridine | Br⁺/Cl⁺ | 3-Halo-5-methylpyridine (expected, low yield) | Meta-directing effect of the pyridine nitrogen.[1] |

| 5-Methylpyridine | SO₃ | 5-Methylpyridine-3-sulfonic acid (expected) | Meta-directing effect of the pyridine nitrogen under harsh conditions.[9] |

| 5-Methylpyridine-N-Oxide | NO₂⁺ | 3-Methyl-4-nitropyridine-1-oxide (good yield) | The N-oxide group is a strong para-director.[13] |

| 5-Methylpyridine-N-Oxide | Br⁺/Cl⁺ | 4-Halo-3-methylpyridine-1-oxide (expected) | The N-oxide group directs to the 4-position. |

Diagram 1: Workflow for the Synthesis of 4-Nitro-5-methylpyridine via the N-Oxide Route

Caption: Mechanism of nitration of 5-methylpyridine-N-oxide.

Conclusion and Future Outlook

Future research in this area will likely focus on the development of milder and more selective direct C-H functionalization methods for pyridines, potentially utilizing transition metal catalysis to bypass the inherent reactivity patterns of classical electrophilic substitution. Such advancements would provide even more direct and atom-economical routes to these important heterocyclic building blocks.

References

- Taylor, E. C., Jr., & Crovetti, A. J. (1956). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 36, 53.

- Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Katritzky, A. R., et al. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 2(16), 2345-2348.

- Chemistry : The Mystery of Molecules. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description [Video]. YouTube.

- Ríos-Gutiérrez, M., & Domingo, L. R. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(3), 1438-1447.

-

PubChem. (n.d.). 3-Picoline-N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

- Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3432.

- Abramovitch, R. A., & Saha, J. G. (1964). Aromatic Substitution: Part VII. Competitive Reactions of Pyridine, 3-Picoline, and 3-Ethylpyridine with Phenyllithium. Activation of a Nucleophilic Aromatic Substitution by Alkyl Groups. Journal of the Chemical Society, 2175-2182.

- Chen, J., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Letters in Applied NanoBioScience, 10(4), 4131-4138.

- Google Patents. (n.d.). Oleum sulphonation process.

- The Organic Chemistry Tutor. (2021, September 19). Halogenation | Br2 or Cl2 with CCl4 or CH2Cl2 | Organic Chemistry [Video]. YouTube.

- Google Patents. (n.d.). Production of pyridine-3-sulfonic acid.

- Singh, P., et al. (2007). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.

- Google Patents. (n.d.). Processes for production of pyridine 3-sulphonic acid and its salts.

- LibreTexts Chemistry. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes.

- Katiyar, D. (n.d.). Pyridine. Lecture Notes.

-

M. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

- Ashenhurst, J. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry.

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.

- Maji, A., & Guin, J. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 14, 2996-3040.

- Jones, D. H., et al. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters, 19(13), 3544-3547.

- Chemistry : The Mystery of Molecules. (2020, March 1).

- Bakunov, S. A., et al. (2021). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. The Journal of Organic Chemistry, 86(17), 11849-11863.

- Zare, A., et al. (2017). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. Phytomedicine, 31, 1-9.

- Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube.

- Wang, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.

- Quora. (n.d.). Why does pyridine not give a Friedel craft reaction?

- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191.

- Synthesis with Florencio Zaragoza. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube.

- LibreTexts Chemistry. (2021, December 15). 9.

- Google Patents. (n.d.). New process for friedel-crafts reaction, and catalyst therefore.

- Krygowski, T. M., & Szatyłowicz, H. (2012). Electrophilic Substitution In Azines.

- Google Patents. (n.d.). Nitration of pyridine-2, 6-diamines.

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.

Sources

- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 2. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]

- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. baranlab.org [baranlab.org]

- 6. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

- 10. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 11. quora.com [quora.com]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Benzoyl-5-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-benzoyl-5-methylpyridine, a significant heterocyclic ketone with applications in medicinal chemistry and materials science. The document delves into the core mechanisms of its formation, offering a detailed analysis of various synthetic routes, including the Friedel-Crafts acylation, oxidation of precursor molecules, and Grignard reagent-based strategies. Each section is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the causality behind experimental choices, self-validating protocols, and a strong foundation in the relevant chemical principles. The guide integrates theoretical mechanisms with practical, field-proven experimental protocols, supported by authoritative citations and visual aids to facilitate comprehension and application in a laboratory setting.

Introduction: The Significance of 2-Benzoyl-5-methylpyridine

2-Benzoyl-5-methylpyridine is a member of the aryl pyridyl ketone family, a class of compounds that has garnered considerable attention in pharmaceutical and materials science research. The benzoylpiperidine fragment, a related structure, is recognized as a privileged scaffold in medicinal chemistry due to its metabolic stability and its role as a potential bioisostere for the piperazine ring.[1] While direct literature on the specific biological activities of 2-benzoyl-5-methylpyridine is emerging, its structural motifs are present in compounds with a wide range of therapeutic applications, including neuroprotective agents and serotonin receptor ligands.[1] The synthesis of such pyridine derivatives is a critical step in the development of novel chemical entities. This guide aims to elucidate the primary mechanisms for the formation of 2-benzoyl-5-methylpyridine, providing a robust resource for chemists engaged in its synthesis and derivatization.

Key Synthetic Strategies and Mechanistic Insights

Several synthetic pathways can be employed to construct the 2-benzoyl-5-methylpyridine scaffold. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. This section will explore the most prevalent and mechanistically insightful routes.

Oxidation of Phenyl(5-methylpyridin-2-yl)methanol

One of the most direct and high-yielding methods for the synthesis of 2-benzoylpyridine and its derivatives is the oxidation of the corresponding secondary alcohol, phenyl(pyridin-2-yl)methanol.[2] This approach is attractive due to its simplicity and often mild reaction conditions.

Mechanism: The oxidation of phenyl(5-methylpyridin-2-yl)methanol to 2-benzoyl-5-methylpyridine involves the removal of two hydrogen atoms – one from the hydroxyl group and one from the adjacent carbon. The reaction can be catalyzed by a variety of oxidizing agents. A particularly efficient and environmentally friendly method utilizes dry air or oxygen as the oxidant in the presence of an ionic hydride catalyst, such as sodium hydride (NaH) or potassium hydride (KH).[2]

The proposed mechanism begins with the deprotonation of the alcohol by the hydride catalyst to form an alkoxide intermediate. This is followed by a hydride transfer to the oxidant, facilitated by the catalyst, to yield the ketone and a reduced form of the oxidant. The use of ionic hydrides under an atmosphere of dry air offers a greener alternative to traditional heavy metal oxidants like chromium-based reagents.[2]

Diagram of the Oxidation Pathway:

Caption: Oxidation of the precursor alcohol to the target ketone.

Grignard Reaction with a Cyanopyridine Precursor

The reaction of a Grignard reagent with a cyanopyridine is a classic and effective method for the formation of pyridyl ketones.[2] For the synthesis of 2-benzoyl-5-methylpyridine, this would involve the reaction of phenylmagnesium bromide with 2-cyano-5-methylpyridine.

Mechanism: The Grignard reaction proceeds via nucleophilic addition of the organomagnesium compound to the electrophilic carbon of the nitrile group. The highly polarized carbon-magnesium bond in phenylmagnesium bromide results in a nucleophilic phenyl anion, which attacks the cyano carbon. This forms an intermediate imine salt which, upon acidic workup, hydrolyzes to the desired ketone.[3]

It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[4] The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is critical for stabilizing the Grignard reagent.

Diagram of the Grignard Reaction Mechanism:

Caption: Formation of the ketone via a Grignard reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. However, the direct Friedel-Crafts acylation of pyridine is challenging. Pyridine is an electron-deficient heterocycle, and the nitrogen atom readily complexes with the Lewis acid catalyst, further deactivating the ring towards electrophilic aromatic substitution.[5]

Despite these challenges, modifications of the Friedel-Crafts acylation can be employed. One approach involves the acylation of a more reactive, metalated pyridine derivative.[5] For instance, lithiation of a suitably protected 5-methylpyridine at the 2-position, followed by reaction with benzoyl chloride, could yield the desired product.

Mechanism: The reaction begins with the formation of a highly reactive acylium ion from the acyl chloride and the Lewis acid catalyst (e.g., AlCl₃).[6] This electrophilic species then attacks the aromatic ring. In the case of pyridine, direct acylation is unfavorable. However, if a lithiated pyridine is used, the reaction proceeds via nucleophilic attack of the carbanionic pyridine on the electrophilic benzoyl chloride.

Diagram of a Modified Acylation Strategy:

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 3. Studies on the reaction of 3-cyanopyridine with grignard reagents [sioc-journal.cn]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzoyl-5-methylpyridine

This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize the molecular structure of 2-Benzoyl-5-methylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are synthesized from established spectroscopic principles and data from structurally analogous compounds to offer a robust predictive profile of the target molecule.

Introduction: The Structural Elucidation Challenge

2-Benzoyl-5-methylpyridine belongs to the family of benzoylpyridines, a class of compounds with significant interest in medicinal chemistry and materials science.[1] The precise characterization of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential biological activity. Spectroscopic analysis provides the foundational data for this characterization, offering a detailed view of the molecule's atomic and functional group composition.

This guide will systematically explore the expected spectroscopic signature of 2-Benzoyl-5-methylpyridine, drawing on established data for the parent compound, 2-benzoylpyridine, and analyzing the predictable electronic effects of the methyl substituent on the pyridine ring.

Molecular Structure and Key Features

To interpret the spectroscopic data, a clear understanding of the molecule's structure is essential. 2-Benzoyl-5-methylpyridine consists of a pyridine ring substituted at the 2-position with a benzoyl group and at the 5-position with a methyl group.

Figure 1. Chemical structure of 2-Benzoyl-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Benzoyl-5-methylpyridine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The predicted chemical shifts (δ) are based on the known spectrum of 2-benzoylpyridine and the expected influence of the electron-donating methyl group at the 5-position.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Benzoyl-5-methylpyridine (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.55 | d | 1H | H-6 (Pyridine) | The proton adjacent to the nitrogen (H-6) is the most deshielded on the pyridine ring. The methyl group at C-5 is not expected to significantly alter its chemical shift compared to 2-benzoylpyridine. |

| ~7.90-8.10 | m | 2H | H-ortho (Benzoyl) | These protons are ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. |

| ~7.75 | dd | 1H | H-4 (Pyridine) | This proton will be coupled to both H-3 and H-6. The electron-donating methyl group at C-5 will cause a slight upfield shift compared to the parent compound. |

| ~7.40-7.60 | m | 4H | H-3 (Pyridine), H-meta, H-para (Benzoyl) | This region will contain overlapping signals from the remaining benzoyl protons and the H-3 proton of the pyridine ring. |

| ~2.45 | s | 3H | -CH₃ | The methyl group protons on the pyridine ring are expected to appear as a singlet in this typical range for an aryl methyl group.[4] |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Benzoyl-5-methylpyridine (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~194-196 | C=O (Carbonyl) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~155-157 | C-2 (Pyridine) | The carbon atom attached to both the nitrogen and the benzoyl group. |

| ~148-150 | C-6 (Pyridine) | The carbon atom adjacent to the nitrogen. |

| ~136-138 | C-ipso (Benzoyl) | The quaternary carbon of the benzoyl group attached to the carbonyl. |

| ~135-137 | C-4 (Pyridine) | The chemical shift is influenced by the adjacent C-5 methyl group. |

| ~133-135 | C-para (Benzoyl) | Para carbon of the benzoyl ring. |

| ~130-132 | C-5 (Pyridine) | The carbon atom bearing the methyl group. |

| ~128-130 | C-ortho, C-meta (Benzoyl) | Aromatic carbons of the benzoyl ring, often appearing as two distinct signals. |

| ~122-124 | C-3 (Pyridine) | The carbon atom adjacent to the benzoyl-substituted carbon. |

| ~18-20 | -CH₃ | The methyl carbon, appearing in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet containing a small amount of the compound.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectroscopy: Predicted Data and Interpretation

Table 3: Predicted IR Absorption Bands for 2-Benzoyl-5-methylpyridine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale for Prediction |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) | Characteristic of C-H bonds in the pyridine and benzene rings. |

| ~2950-2850 | Weak | C-H stretch (aliphatic) | Corresponding to the methyl group's C-H bonds. |

| ~1660-1680 | Strong | C=O stretch (ketone) | A very strong and sharp absorption characteristic of an aryl ketone. Conjugation with both aromatic rings lowers the frequency from a typical aliphatic ketone. |

| ~1600-1450 | Medium-Strong | C=C and C=N stretch (aromatic) | Multiple bands corresponding to the stretching vibrations within the pyridine and benzene rings. |

| ~1300-1000 | Medium | C-C and C-N stretch | Part of the complex fingerprint region, indicating skeletal vibrations. |

| ~900-675 | Strong | C-H bend (out-of-plane) | Bending vibrations for the substituted aromatic rings, which can be diagnostic of the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for separating the sample from any impurities before analysis. Alternatively, direct infusion into a mass spectrometer can be used.

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Figure 2. A generalized workflow for mass spectrometry analysis.

Mass Spectrometry: Predicted Data and Interpretation

The molecular formula for 2-Benzoyl-5-methylpyridine is C₁₃H₁₁NO, with a calculated molecular weight of approximately 197.24 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

| 197 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |

| 196 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation pathway. |

| 168 | [M-CHO]⁺ | Loss of a formyl radical, although less common, is possible. |

| 120 | [C₇H₅O]⁺ | The benzoyl cation (Ph-C≡O⁺), a very stable and typically abundant fragment from the cleavage of the bond between the carbonyl carbon and the pyridine ring. |

| 105 | [C₇H₅O]⁺ | The benzoyl cation is often observed at this m/z, which is a highly characteristic peak for benzoyl-containing compounds.[3][5] |

| 92 | [C₆H₆N]⁺ | The 5-methylpyridyl cation resulting from cleavage of the bond between the carbonyl carbon and the pyridine ring. |

| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from the loss of CO from the benzoyl fragment. This is a very common fragment for benzene derivatives.[5] |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 2-Benzoyl-5-methylpyridine. By combining the detailed insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can achieve an unambiguous characterization of the molecule. The predicted data, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a reliable reference for experimental verification. This multi-faceted approach ensures the scientific integrity required for applications in chemical synthesis, drug discovery, and materials science.

References

-

BenchChem. (n.d.). Spectroscopic Profile of 2-(5-Methylhexyl)pyridine: A Technical Guide. Retrieved from BenchChem website.[6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7038, 2-Benzoylpyridine. Retrieved from [Link]5]

-

Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from 4]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper - specific title not provided in search result]. This source provides NMR data for related substituted pyridines.[2]

-

Loza, M. I., et al. (2011). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. 2-Benzoylpyridine(91-02-1) 1H NMR [m.chemicalbook.com]

- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 5. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Benzoyl-5-methylpyridine in Organic Solvents

A Framework for Characterization in Pharmaceutical Development

Foreword

In the landscape of pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate its path from the laboratory to clinical application. Among these, solubility stands out as a cornerstone physicochemical parameter, profoundly influencing bioavailability, manufacturability, and therapeutic efficacy.[1][2][3][4] This guide focuses on 2-Benzoyl-5-methylpyridine, a molecule of interest whose comprehensive solubility profile in organic solvents is not widely documented in public literature.

Therefore, this document deviates from a simple data repository. Instead, it serves as a robust methodological and theoretical framework. As a Senior Application Scientist, my objective is to provide researchers, process chemists, and formulation scientists with the foundational knowledge and validated experimental protocols required to systematically determine, understand, and leverage the solubility of 2-Benzoyl-5-methylpyridine. We will explore the causality behind experimental design, ensuring that the data you generate is not only accurate but also actionable, guiding critical decisions in purification, crystallization, and formulation development.

Molecular Structure and Theoretical Solubility Considerations

The solubility behavior of 2-Benzoyl-5-methylpyridine is intrinsically linked to its molecular architecture. A predictive assessment begins with a structural deconstruction to understand its potential interactions with various solvent environments.

-

The Pyridine Moiety: The nitrogen atom in the pyridine ring is a key functional feature. It possesses a lone pair of electrons, making it a hydrogen bond acceptor. This confers a degree of polarity to the molecule and suggests favorable interactions with polar solvents, particularly those that can act as hydrogen bond donors (protic solvents).

-

The Benzoyl Group: The phenyl ring and the carbonyl group (C=O) introduce both nonpolar and polar characteristics. The phenyl ring is lipophilic and capable of engaging in π-π stacking interactions, suggesting affinity for aromatic solvents like toluene. The carbonyl group's oxygen atom is also a hydrogen bond acceptor, further contributing to potential interactions with polar solvents.

-

The Methyl Group: The methyl substituent on the pyridine ring is a small, nonpolar group that slightly increases the molecule's overall lipophilicity and size.

The interplay of these groups—a polar, hydrogen-bond-accepting pyridine ring and a benzoyl group with mixed polarity—suggests that 2-Benzoyl-5-methylpyridine will exhibit a versatile but complex solubility profile. The general principle of "like dissolves like" implies that its solubility will be significant in solvents of intermediate to high polarity and limited in highly nonpolar aliphatic solvents.[5]

A Self-Validating Protocol for Equilibrium Solubility Determination

To move from theoretical prediction to quantitative fact, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold standard for solubility determination. The protocol described below is designed as a self-validating system, where the integrity of the results is confirmed by the methodology itself.

Core Principle & Causality

The experiment aims to create a saturated solution at a constant temperature, where the rate of dissolution equals the rate of precipitation. This dynamic equilibrium represents the maximum amount of solute a solvent can hold. Analyzing the concentration of the solute in the clear supernatant provides the equilibrium solubility value.

Mandatory Visualization: Experimental Workflow

The logical flow of the protocol is critical for reproducibility and accuracy.

Caption: The central role of organic solvent solubility data in guiding key downstream drug development activities.

-

Process Chemistry: High solubility in a particular solvent may designate it as a suitable medium for reaction or purification via chromatography. Conversely, low solubility is required for effective precipitation.

-

Crystallization: The development of a robust crystallization process relies on identifying a solvent in which the API has moderate, temperature-dependent solubility, and an "anti-solvent" in which it is poorly soluble. The data from these experiments directly screens for these candidates.

-

Formulation Development: For poorly water-soluble compounds, formulation strategies are critical. [2]Knowledge of solubility in pharmaceutically acceptable organic solvents (e.g., ethanol, propylene glycol) is essential for developing liquid formulations. Furthermore, high solubility in volatile organic solvents like acetone or dichloromethane is a prerequisite for manufacturing techniques such as spray drying to create amorphous solid dispersions, a common solubility enhancement strategy.

By systematically applying the principles and protocols within this guide, a research team can confidently characterize the solubility of 2-Benzoyl-5-methylpyridine, generating the critical data needed to accelerate its development timeline and mitigate late-stage failures.

References

-

Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]

-

Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

-

Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: How does drug solubility affect drug delivery? Source: Patsnap Synapse URL: [Link]

-

Title: Improving solubility and accelerating drug development Source: Veranova URL: [Link]

-

Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

-

Title: The Importance of Solubility for New Drug Molecules Source: Pharmacy & Pharmacology International Journal URL: [Link]

Sources

reactivity of the benzoyl group in 2-Benzoyl-5-methylpyridine

An In-Depth Technical Guide to the Reactivity of the Benzoyl Group in 2-Benzoyl-5-methylpyridine

Executive Summary: This technical guide provides a comprehensive analysis of the chemical reactivity of the benzoyl group in 2-Benzoyl-5-methylpyridine, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. The document elucidates the intricate interplay of electronic and steric factors governed by the 5-methylpyridine ring that dictates the behavior of the adjacent carbonyl moiety. Core reaction classes, including nucleophilic additions, reductions, and olefinations, are examined in detail. For each transformation, we present not only the outcome but also the underlying mechanistic principles and causality behind experimental design. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating experimental protocols to facilitate practical application and further investigation.

The reactivity of any functional group is intrinsically linked to its molecular environment. In 2-Benzoyl-5-methylpyridine, the benzoyl group's behavior is profoundly influenced by the electronic and steric properties of the substituted pyridine ring to which it is attached.

Structural Features

2-Benzoyl-5-methylpyridine is an aromatic ketone featuring a phenyl ketone (benzoyl) group attached to the C2 position of a pyridine ring, which is further substituted with a methyl group at the C5 position. The nitrogen atom in the pyridine ring and its position relative to the benzoyl group are the primary determinants of the molecule's unique reactivity.

Electronic Effects: The Interplay of the Pyridine and Benzoyl Moieties

The pyridine ring is a π-deficient (electron-withdrawing) heterocycle due to the high electronegativity of the nitrogen atom.[1] This property governs the reactivity of the attached benzoyl group in several key ways:

-

Activation of the Carbonyl Carbon: The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), which propagates through the sigma framework of the pyridine ring to the C2 position. This effect significantly depletes electron density from the carbonyl carbon of the benzoyl group, rendering it more electrophilic and thus more susceptible to nucleophilic attack compared to a simple diaryl ketone like benzophenone.[2]

-

Methyl Group Influence: The methyl group at the C5 position is a weak electron-donating group (+I effect and hyperconjugation). While it slightly counteracts the electron-withdrawing nature of the pyridine ring, its effect on the distant C2-carbonyl group is minimal and does not override the dominant activating effect of the ring nitrogen.

Caption: General workflow for nucleophilic addition.

The carbonyl group is readily reduced to a secondary alcohol, phenyl-(5-methylpyridin-2-yl)methanol. Standard hydride reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for this transformation. The reaction is typically rapid and high-yielding. Due to its milder nature, NaBH₄ is preferred as it avoids potential side reactions on the pyridine ring.

| Reagent | Solvent | Typical Temp. | Outcome |

| NaBH₄ | Methanol/Ethanol | 0 °C to RT | High yield of secondary alcohol |

| LiAlH₄ | THF/Ether | 0 °C to RT | High yield of secondary alcohol |

The reaction with organometallic reagents, particularly Grignard reagents (RMgX), is a powerful method for constructing tertiary alcohols. [3][4]The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon, and subsequent acidic workup furnishes the corresponding tertiary alcohol. [5][6] For example, the addition of phenylmagnesium bromide to 2-Benzoyl-5-methylpyridine would yield diphenyl-(5-methylpyridin-2-yl)methanol. The choice of solvent (typically anhydrous ether or THF) is critical to stabilize the Grignard reagent and facilitate the reaction.

The Wittig reaction provides a reliable method for converting the carbonyl group into an alkene, replacing the C=O double bond with a C=C double bond. [7][8]The reaction involves a phosphonium ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. [9][10]The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene. [11]For instance, reacting 2-Benzoyl-5-methylpyridine with methylenetriphenylphosphorane (Ph₃P=CH₂) would produce 2-(1-phenylvinyl)-5-methylpyridine.

Catalytic Hydrogenation: Competing Reactivity of the Pyridine Ring

Catalytic hydrogenation presents a more complex scenario due to the presence of two reducible moieties: the carbonyl group and the pyridine ring. The selectivity of the reduction is highly dependent on the catalyst, solvent, and reaction conditions.

-

Pyridine Ring Reduction: The aromatic pyridine ring can be hydrogenated to a piperidine ring. This reaction is often favored under acidic conditions and using catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C). [12][13][14]* Carbonyl Group Reduction: While hydrogenation can reduce the ketone to an alcohol, this often requires specific catalysts or conditions to be selective over pyridine ring reduction.

Achieving selectivity can be challenging. For instance, using PtO₂ in glacial acetic acid under hydrogen pressure is a known method for reducing the pyridine ring to a piperidine. [13][14]To selectively reduce the carbonyl group while preserving the pyridine ring, hydride reagents (Section 3.1.1) are the method of choice. Simultaneous reduction of both functionalities is also possible under more forcing hydrogenation conditions.

| Catalyst | Solvent | Pressure | Primary Product |

| PtO₂ | Acetic Acid | High | (5-methylpiperidin-2-yl)(phenyl)methanone |

| NaBH₄ | Methanol | Atmospheric | Phenyl-(5-methylpyridin-2-yl)methanol |

| H₂/Pd-C | Ethanol | High | Mixture, potential over-reduction |

Experimental Protocols

The following protocols are provided as self-validating, detailed methodologies for key transformations.

Protocol: Sodium Borohydride Reduction of 2-Benzoyl-5-methylpyridine

Objective: To synthesize phenyl-(5-methylpyridin-2-yl)methanol.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Benzoyl-5-methylpyridine (1.0 eq) and dissolve in methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄.

-

Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add water and extract the aqueous layer with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the pure secondary alcohol.

Protocol: Grignard Addition of Phenylmagnesium Bromide

Objective: To synthesize diphenyl-(5-methylpyridin-2-yl)methanol.

-

Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, condenser, and magnetic stir bar.

-

Reagent Preparation: Prepare or obtain a standardized solution of phenylmagnesium bromide in anhydrous THF.

-

Substrate Addition: To the reaction flask, add a solution of 2-Benzoyl-5-methylpyridine (1.0 eq) in anhydrous THF.

-

Grignard Addition: Cool the substrate solution to 0 °C. Add the phenylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC indicates complete consumption of the starting material.

-

Quenching: Cool the reaction to 0 °C and quench by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the pure tertiary alcohol.

Protocol: Wittig Olefination with Methylenetriphenylphosphorane

Objective: To synthesize 2-(1-phenylvinyl)-5-methylpyridine.

Caption: Workflow for the Wittig olefination reaction.

-

Ylide Preparation: In a flame-dried, inert-atmosphere flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. A characteristic deep red or orange color indicates ylide formation. Stir for 30 minutes at this temperature.

-

Substrate Addition: In a separate flask, dissolve 2-Benzoyl-5-methylpyridine (1.0 eq) in anhydrous THF. Add this solution dropwise to the prepared ylide solution at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Extract the mixture with diethyl ether (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Triphenylphosphine oxide will be present as a major byproduct.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) to separate the alkene product from the highly polar triphenylphosphine oxide.

Summary and Future Outlook

The benzoyl group in 2-Benzoyl-5-methylpyridine is a highly reactive and versatile functional handle. Its electrophilicity is enhanced by the electron-withdrawing nature of the pyridine ring, making it an excellent substrate for a wide range of nucleophilic addition reactions, including reductions, Grignard additions, and Wittig olefinations. While catalytic hydrogenation can be complex due to competing reduction of the pyridine ring, careful selection of reagents and conditions allows for controlled transformations. The principles and protocols detailed in this guide provide a robust framework for the strategic manipulation of this scaffold, paving the way for its application in the synthesis of complex molecules for the pharmaceutical and materials science sectors. [15]

References

- CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents.

-

Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate. Available at: [Link]

-

Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. Available at: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.

-

2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem. Available at: [Link]

-

Oxidation of model substrate 2-benzylpyridine (1) to 2-benzoylpyridine... - ResearchGate. Available at: [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. Available at: [Link]

-

About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst - ResearchGate. Available at: [Link]

- US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents.

-

3-benzoylpyridine - Organic Syntheses Procedure. Available at: [Link]

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC - NIH. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

-

π – π interactions between the central pyridine ring and the benzoyl rings stacked along the a axis. - ResearchGate. Available at: [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

-

20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

-

The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide - Chemical Papers. Available at: [Link]

-

Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC - PubMed Central. Available at: [Link]

-

Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC. Available at: [Link]

-

About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal. Available at: [Link]

-

Managing nucleophilic addition reactions to tune the physical properties of 2-substituted pentamethylBODIPY derivatives - ResearchGate. Available at: [Link]

-

Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

-

Reactions with Grignard Reagents - Chemistry LibreTexts. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. Available at: [Link]

-

Wittig reaction - Wikipedia. Available at: [Link]

-

The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

-

Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

-

19.7b Wittig Reaction | Organic Chemistry - YouTube. Available at: [Link]

-

Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity - American Chemical Society. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. Available at: [Link]

-

15.5: Aromatic Heterocycles - Pyridine and Pyrrole - Chemistry LibreTexts. Available at: [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. mdpi.com [mdpi.com]

Technical Guide: The Structural and Reactive Matrix of 2-Benzoyl-5-methylpyridine

Executive Summary

This guide analyzes the physicochemical and reactive profile of 2-benzoyl-5-methylpyridine (CAS: 27554-36-5), a bifunctional pyridine scaffold used as a photoinitiator, a ligand in coordination chemistry, and a pharmacophore in antihistamine synthesis.

The central thesis of this analysis is the "Stabilizing Asymmetry" provided by the 5-methyl group. Unlike its 3-methyl or 4-methyl isomers, the 5-methyl substituent is electronically coupled to the ring but sterically decoupled from the reactive carbonyl center. This unique positioning modulates lipophilicity and metabolic clearance without compromising the chelation geometry or inducing rapid photodegradation via intramolecular hydrogen abstraction.

Electronic & Structural Architecture

The reactivity of 2-benzoyl-5-methylpyridine is defined by a "Push-Pull" electronic system across the heteroaromatic ring.

The Push-Pull System

-

The "Pull" (Position 2 - Benzoyl): The benzoyl group acts as a strong electron-withdrawing group (EWG) via both induction ($ -I

-R $). This deactivates the pyridine ring toward electrophilic attack but activates the adjacent C3 and C6 positions for nucleophilic functionalization. -

The "Push" (Position 5 - Methyl): The methyl group is a weak electron-donating group (EDG) via hyperconjugation. Crucially, position 5 is "beta" to the nitrogen atom. Unlike 2- or 4-methylpyridines, the 5-methyl protons are not sufficiently acidic to undergo facile deprotonation/condensation (e.g., Knoevenagel type) because the resulting carbanion cannot be stabilized by the ring nitrogen's lone pair.

Structural Data Summary

The following parameters define the molecule's baseline state for simulation and synthesis planning.

| Parameter | Value (Approx.) | Mechanistic Implication |

| Pyridine pKa | ~4.8 - 5.0 | The 5-methyl group (+I effect) slightly increases basicity compared to 2-benzoylpyridine (pKa ~3.8), improving ligand affinity. |

| C=O Bond Length | 1.22 Å | Typical conjugated ketone; susceptible to nucleophilic attack (Grignard/Hydride). |

| LogP | 2.8 - 3.1 | The methyl group adds ~0.5 log units vs. the H-analog, enhancing membrane permeability in drug design. |

| Triplet Energy ( | ~68 kcal/mol | High enough to sensitize various polymerizations but lower than pure benzophenone. |

Synthetic Pathways: The Grignard Protocol

While Friedel-Crafts acylation is possible, it often suffers from low yields due to complexation between the Lewis acid (

Protocol: Imine-Intermediate Hydrolysis

Objective: Synthesize 2-benzoyl-5-methylpyridine from 2-cyano-5-methylpyridine.

Reagents:

-

2-Cyano-5-methylpyridine (Substrate)

-

Phenylmagnesium Bromide (PhMgBr, 3.0 M in Et2O)

-

Ammonium Chloride (

, sat. aq.) -

HCl (2M)

Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask; purge with Argon.

-

Addition: Dissolve 2-cyano-5-methylpyridine (1.0 eq) in anhydrous THF. Cool to 0°C.

-

Grignard Injection: Add PhMgBr (1.2 eq) dropwise. Critical: Maintain temperature <5°C to prevent polymerization of the nitrile.

-

Imine Formation: The reaction forms a magnesium ketimine salt (

). Stir at Room Temp (RT) for 3 hours. -

Hydrolysis (The Validation Step):

-

Quench with saturated

. -

Acid Hydrolysis: Add 2M HCl and stir vigorously for 1 hour. This converts the stable ketimine intermediate into the ketone.

-

Checkpoint: Monitor TLC.[1] The disappearance of the polar ketimine spot confirms conversion.

-

Synthetic Logic Diagram (DOT)

Figure 1: Grignard synthesis pathway via the ketimine intermediate. The acid hydrolysis step is critical to release the ketone.

Photochemical Reactivity: The Stability Advantage

In photo-polymerization, 2-benzoylpyridine derivatives act as Type II photoinitiators (hydrogen abstraction). However, the position of the methyl group dictates stability.

Absence of Norrish Type II Cyclization

A critical distinction must be made regarding the 5-methyl group:

-

Ortho-alkyl (e.g., 2-benzoyl-3-methylpyridine): The methyl hydrogens are within reach of the excited carbonyl oxygen (1,5-hydrogen shift), leading to rapid photocyclization and degradation.

-

Meta-alkyl (2-benzoyl-5-methylpyridine): The 5-methyl group is geometrically distant from the carbonyl oxygen. It cannot participate in the 6-membered transition state required for intramolecular H-abstraction.

Medicinal Chemistry: Metabolic Fate

In drug development, the 5-methyl group is not merely a lipophilic handle; it is a "Metabolic Soft Spot."

Oxidative Clearance Pathways

When used as a pharmacophore (e.g., in antihistamine analogs), the molecule undergoes biotransformation primarily via Cytochrome P450 (CYP) enzymes.[2]

-

Benzylic Hydroxylation (Major): CYP enzymes oxidize the 5-methyl group to the alcohol ($ -CH_2OH

-COOH $). This dramatically lowers LogP, facilitating renal excretion. -

N-Oxidation (Minor): The pyridine nitrogen can be oxidized to the N-oxide, but the electron-withdrawing benzoyl group at position 2 reduces the nucleophilicity of the nitrogen, making this pathway slower than in simple alkyl-pyridines.

Metabolic Pathway Diagram (DOT)

Figure 2: Divergent metabolic pathways. The 5-methyl group acts as the primary clearance handle (green path), preventing bioaccumulation.

Coordination Chemistry Applications

The 2-benzoylpyridine moiety is a bidentate ligand (N, O donor) often used with transition metals (Ru, Cu, Zn).

-

Steric Tuning: The 5-methyl group is remote from the metal center. It does not sterically hinder coordination (unlike a 6-methyl group). This allows the ligand to maintain a planar "bite" with the metal.

-

Electronic Tuning: The weak electron donation from the 5-methyl group increases the electron density on the pyridine nitrogen, slightly strengthening the

bond compared to the unsubstituted parent ligand. This is utilized to fine-tune the redox potentials of Ruthenium(II) complexes in catalytic water oxidation.

References

-

Synthesis of 2-Benzoylpyridines

-

Metabolic Oxidation of Methylpyridines

-

Photochemistry of Benzoylpyridines

-

Structural Data & Coordination

Sources

- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 5. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photochemistry in Medicinal Chemistry and Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

The Emerging Potential of 2-Benzoyl-5-methylpyridine Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzoyl-5-methylpyridine scaffold is a compelling, yet underexplored, nucleus in medicinal chemistry. Its inherent structural features—a modifiable benzoyl group, a strategically placed methyl substituent, and the versatile pyridine core—present a rich landscape for the design of novel therapeutic agents. This guide synthesizes the current understanding of this chemical space, drawing from established synthetic methodologies for related compounds and the diverse biological activities exhibited by analogous structures. We will explore viable synthetic pathways, propose key derivatization strategies, and discuss the promising therapeutic potential of this class of molecules in areas such as oncology and inflammatory diseases. By providing a comprehensive overview and actionable insights, this document aims to catalyze further research and development into the derivatives of 2-Benzoyl-5-methylpyridine as next-generation therapeutics.

Introduction: The Rationale for Investigating 2-Benzoyl-5-methylpyridine

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a benzoyl group at the 2-position creates a diaryl ketone linkage that offers a unique three-dimensional arrangement of aromatic surfaces and a key hydrogen bond acceptor in the carbonyl group. Furthermore, the methyl group at the 5-position is not merely a passive substituent. It can influence the molecule's electronic properties, metabolic stability, and provide a crucial steric element for specific receptor interactions.

While the broader class of 2-benzoylpyridines has been investigated for various therapeutic applications, the specific exploration of derivatives bearing a 5-methyl substituent has been limited. This guide posits that the 2-benzoyl-5-methylpyridine core represents a promising starting point for the development of novel small molecule therapeutics with potentially enhanced selectivity and efficacy.

Synthetic Strategies for the 2-Benzoyl-5-methylpyridine Core

The efficient synthesis of the 2-benzoyl-5-methylpyridine scaffold is paramount for the exploration of its derivatives. Based on established methodologies for related benzoylpyridines and functionalized pyridines, several viable synthetic routes can be proposed.

Friedel-Crafts Acylation of a 5-Methylpyridine Precursor

A classic and direct approach involves the Friedel-Crafts acylation of a suitable 5-methylpyridine derivative with benzoyl chloride or a related benzoic acid derivative. However, the direct acylation of pyridine can be challenging due to the deactivation of the ring by the nitrogen atom. A more plausible strategy involves the reaction of a cyanopyridine with a benzene derivative in the presence of a Lewis acid.[2]

Proposed Experimental Protocol:

-

Starting Material Synthesis: The synthesis would commence with a commercially available or readily synthesized 2-cyano-5-methylpyridine.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Addition of Reactants: To the cooled suspension, add the benzene derivative (e.g., anisole for a methoxybenzoyl derivative) followed by the dropwise addition of 2-cyano-5-methylpyridine.

-